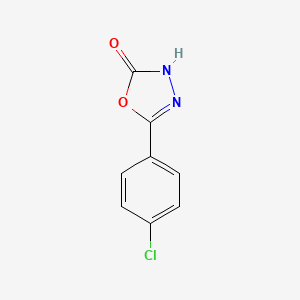5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one
CAS No.: 1711-61-1
Cat. No.: VC7822078
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1711-61-1 |
|---|---|
| Molecular Formula | C8H5ClN2O2 |
| Molecular Weight | 196.59 g/mol |
| IUPAC Name | 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one |
| Standard InChI | InChI=1S/C8H5ClN2O2/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
| Standard InChI Key | IBXCIADJXVFGAL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=NNC(=O)O2)Cl |
| Canonical SMILES | C1=CC(=CC=C1C2=NNC(=O)O2)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Identity and Nomenclature
The IUPAC name of the compound is 5-(4-chlorophenyl)-3H-1,3,4-oxadiazol-2-one, with the molecular formula C₈H₅ClN₂O₂ and a molecular weight of 196.59 g/mol . The SMILES notation is C1=CC(=CC=C1C2=NNC(=O)O2)Cl, reflecting the oxadiazole core, 4-chlorophenyl substituent, and ketone group . X-ray crystallography confirms a planar arrangement of the oxadiazole and phenyl rings, with a dihedral angle of 6.77° between them .
Spectroscopic Properties
-
IR Spectroscopy: Key absorption bands include 1651 cm⁻¹ (C=O stretch) and 745 cm⁻¹ (C–Cl vibration) .
-
NMR Spectroscopy:
Synthetic Methodologies
Cyclodehydration of Acyl Hydrazides
A common route involves treating substituted benzohydrazides with cyclizing agents such as phosphorus oxychloride (POCl₃). For example, refluxing 4-chlorobenzohydrazide with POCl₃ yields the target compound in 80% yield .
Reaction Scheme:
Aerobic Oxidative Annulation
A novel method employs 4-dimethylaminopyridine (DMAP) and molecular oxygen to facilitate the reaction between acylhydrazides and isothiocyanates . This approach achieves yields of 46–92% and is scalable to gram quantities .
Optimized Conditions:
One-Pot Ring Conversion
3-Arylsydnones undergo ring conversion in a single step to produce the title compound, as demonstrated by crystal structure analysis . This method is efficient but requires precise control of reaction stoichiometry.
Physicochemical and Pharmacological Properties
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 427–429 K | |
| Density | 1.46 g/cm³ | |
| logP | 5.55 | |
| Aqueous Solubility | Low (logSw = -6.51) |
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial activity:
-
Antibacterial: MIC of 12.5 µg/mL against P. pyocyanous, comparable to norfloxacin (MIC = 10 µg/mL) .
-
Antifungal: Moderate inhibition of Candida albicans at 25 µg/mL .
Anti-Inflammatory Effects
QSAR models correlate electron-withdrawing substituents (e.g., -Cl) with COX-2 inhibition (R² = 0.89) . Derivatives reduce carrageenan-induced edema in rats by 62–74% at 50 mg/kg .
Applications in Drug Development
Serine Hydrolase Inhibition
The oxadiazol-2-one scaffold acts as a covalent inhibitor of serine hydrolases, including acetylcholinesterase (AChE). Molecular docking studies reveal a binding affinity of -9.2 kcal/mol via hydrogen bonding with Tyr337 and π–π stacking with Trp86 .
Prodrug Design
The compound’s stability under acidic conditions makes it suitable for pH-sensitive prodrugs. Conjugation with doxorubicin via a hydrazone linker enhances tumor-targeted drug release .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume